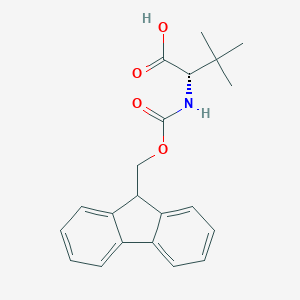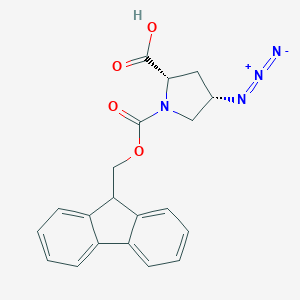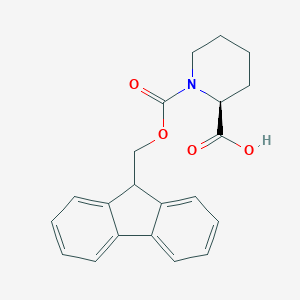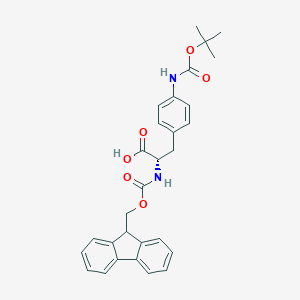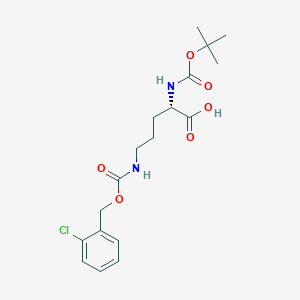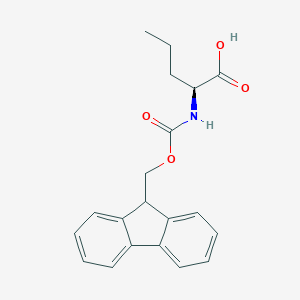
Fmoc-L-his-oall
Vue d'ensemble
Description
Fmoc-L-his-oall is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a derivative of histidine, an amino acid that is essential for the growth and repair of tissues in the body. Fmoc-L-his-oall is synthesized using a specific method that involves several steps.
Applications De Recherche Scientifique
High-Performance Liquid Chromatography : Fmoc derivatives are used to improve high-performance liquid chromatography methods for amino acid separation and analysis. This includes enhancing automatic throughput, baseline resolution, chromatographic reproducibility, and column longevity, suitable for protein hydrolysate analysis and quality control of biological samples (Ou et al., 1996).
Solid-Phase Synthesis of Peptidomimetics : Fmoc-protected aza-beta3-amino acids are employed in solid-phase synthesis to create "mixed" aza-beta3-peptides. This approach facilitates the synthesis of large quantities of pure mixed aza-beta3-peptides, including biologically active sequences (Busnel et al., 2005).
Self-Assembly and Functional Material Fabrication : Fmoc-modified amino acids and short peptides exhibit self-assembly properties, utilized in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic applications. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks (Tao et al., 2016).
Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks have shown potential in creating antibacterial and anti-inflammatory materials. This includes nanoassemblies with substantial effects on bacterial morphology and the development of enhanced resin-based composites for biomedical applications (Schnaider et al., 2019).
Other Applications : Fmoc derivatives have also been used for the rapid determination of pesticides in environmental water samples, analysis of O-glycans as derivatives, and the detection of amino acid-type osmolytes in microorganisms (Sancho et al., 1994); (Yamada et al., 2013); (Kunte et al., 1993).
Propriétés
IUPAC Name |
prop-2-enyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-2-11-30-23(28)22(12-16-13-25-15-26-16)27-24(29)31-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h2-10,13,15,21-22H,1,11-12,14H2,(H,25,26)(H,27,29)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJWDDVYGPTKBQ-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(CC1=CN=CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)[C@H](CC1=CN=CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-his-oall | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



